8-methoxy-4H-chromen-4-one
Overview
Description
8-Methoxy-4H-chromen-4-one is a derivative of chromone, a class of oxygen-containing heterocycles. Chromones are known for their wide distribution in nature and their broad spectrum of biological activities. The compound this compound is characterized by a methoxy group at the 8th position of the chromone structure, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide using phosphorus oxychloride as a cyclizing agent . This reaction yields 3-(5-amino-1,3,4-thiadiazol-2-yl)-4H-chromen-4-one, which can be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromones, dihydrochromones, and quinones, each with distinct chemical and biological properties .
Scientific Research Applications
8-Methoxy-4H-chromen-4-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4H-chromen-4-one: The parent compound without the methoxy group.
6-methoxy-4H-chromen-4-one: A similar compound with the methoxy group at the 6th position.
7-methoxy-4H-chromen-4-one: A similar compound with the methoxy group at the 7th position.
Uniqueness: 8-Methoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJQPDYLWJQNII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357220 | |
Record name | 8-methoxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59157-76-5 | |
Record name | 8-methoxy-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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